molecular formula C24H26N2O2S B4756500 N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

Cat. No. B4756500
M. Wt: 406.5 g/mol
InChI Key: HNMRXJYXVFTHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, also known as LFM-A13, is a small molecule inhibitor of the protein tyrosine phosphatase (PTP) family. It has been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and autoimmune diseases. In

Mechanism of Action

N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide inhibits PTPs by binding to the catalytic site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on signaling molecules, leading to the activation of downstream signaling pathways. This activation can result in the suppression of tumor growth and the activation of immune cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice. Additionally, N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have anti-inflammatory effects in a mouse model of colitis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide in lab experiments is its selectivity for PTPs. This selectivity allows for the specific targeting of these enzymes without affecting other signaling pathways. One limitation of using N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is its relatively low potency compared to other PTP inhibitors.

Future Directions

There are a number of potential future directions for the study of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide. One potential direction is the development of more potent analogs of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide. Another potential direction is the study of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide in combination with other cancer therapies to determine its efficacy in combination treatments. Additionally, the study of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide in other disease models, such as autoimmune diseases, may provide new therapeutic applications for this compound.

Scientific Research Applications

N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit PTPs, which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of immune cells and the suppression of tumor growth. N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in diabetic mice.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-24(19-8-3-1-4-9-19,20-10-5-2-6-11-20)21-13-15-26(16-14-21)23(29)25-18-22-12-7-17-28-22/h1-12,17,21,27H,13-16,18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMRXJYXVFTHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 3
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 4
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 5
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 6
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.